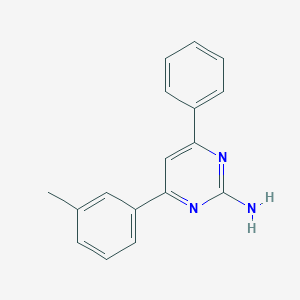

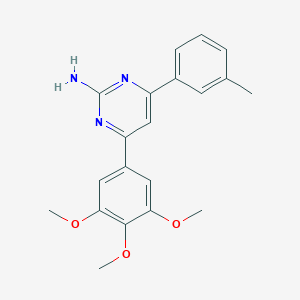

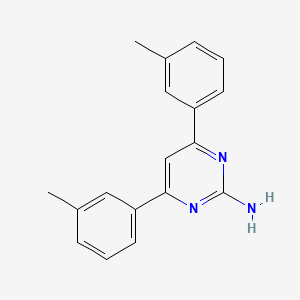

4,6-Bis(3-methylphenyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves multistep processes. For instance, the synthesis of 2-aminopyrimidine derivatives involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another synthetic approach involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Applications De Recherche Scientifique

Synthesis Methods

This compound is part of the pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines analogs, which are types of bicyclic [6 + 6] systems . The synthesis methods of these compounds are well-studied and have been applied on a large scale in the medical and pharmaceutical fields .

Reactivities of the Substituents

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of these compounds have been studied . This knowledge is crucial for understanding the behavior of these compounds in various chemical reactions and their potential applications.

Biological Applications

These compounds have significant biological applications . They have been applied on a large scale in the medical and pharmaceutical fields .

WSB1 Degrader

Further studies indicated that it may function as a WSB1 degrader . This leads to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein, reversing the expression of downstream F-actin and formation of membrane ruffles, and disturbing the migration capacity of cancer cells .

Metal Chelator and Flavoring Agent

This compound is mainly responsible for both biological, metal chelator, flavoring, reactivity and pigment properties of turmeric .

Inhibitor of Tyrosine Kinases

Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

Mécanisme D'action

Target of Action

The primary targets of 4,6-Bis(3-methylphenyl)pyrimidin-2-amine are Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are the causative agents of sleeping sickness and malaria, respectively . Another potential target is Aurora kinase A (AURKA) , a serine/threonine protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it has been shown to inhibit the activity of AURKA, reducing its phosphorylation at Thr283 .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the G2/M phase . This disruption can lead to apoptosis, or programmed cell death .

Pharmacokinetics

One derivative of the compound has been shown to have good plasma stability and low risk of drug-drug interactions .

Result of Action

The inhibition of AURKA by 4,6-Bis(3-methylphenyl)pyrimidin-2-amine leads to a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . The compound’s effects on Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 include antitrypanosomal and antiplasmodial activities .

Propriétés

IUPAC Name |

4,6-bis(3-methylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-12-5-3-7-14(9-12)16-11-17(21-18(19)20-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQZQDCHDUKYGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(3-methylphenyl)pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.